molecular formula C20H19IOS B8536639 (4-Hydroxy-3,5-dimethylphenyl)(diphenyl)sulfanium iodide CAS No. 328935-87-1

(4-Hydroxy-3,5-dimethylphenyl)(diphenyl)sulfanium iodide

Cat. No. B8536639
CAS RN: 328935-87-1
M. Wt: 434.3 g/mol
InChI Key: NZVONQLUBSJCIA-UHFFFAOYSA-N
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Description

(4-Hydroxy-3,5-dimethylphenyl)(diphenyl)sulfanium iodide is a useful research compound. Its molecular formula is C20H19IOS and its molecular weight is 434.3 g/mol. The purity is usually 95%.
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properties

CAS RN

328935-87-1

Molecular Formula

C20H19IOS

Molecular Weight

434.3 g/mol

IUPAC Name

(4-hydroxy-3,5-dimethylphenyl)-diphenylsulfanium;iodide

InChI

InChI=1S/C20H18OS.HI/c1-15-13-19(14-16(2)20(15)21)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-14H,1-2H3;1H

InChI Key

NZVONQLUBSJCIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 36 g of 2,6-xylenol and 60 g of diphenyl sulfoxide was added 300 mL of a solution consisting of diphosphorous pentoxide/methanesulfonic acid=1/10. The resultant reaction mixture was reacted at 40° C. for 4 hours and then poured on ice. This aqueous solution was washed with ethyl acetate. To the aqueous phase was added a solution prepared by dissolving 200 g of potassium iodide in water. The particles precipitated were taken out by filtration and washed with acetone. As a result, 3,5-dimethyl-4-hydroxyphenyldiphenylsulfonium iodide was obtained in an amount of 80 g. To 7.1 g of the 3,5-dimethyl-4-hydroxyphenyldiphenylsulfonium iodide obtained were added 300 mL of chloroform and 2.0 g of triethylamine. To this solution was dropwise added 10 g of nonafluorobutanesulfonic anhydride over 30 minutes with cooling with ice. After the resultant reaction mixture was reacted at room temperature for 1 hour, water was added thereto. The organic phase was washed with 5% aqueous NaOH solution and subsequently with water and then concentrated to obtain a crude reaction product, which was recrystallized from ethyl acetate/dilsopropyl ether. As a result, acid generator (Bb-1) was obtained in an amount of 10.0 g.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
60 g
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reactant
Reaction Step One
[Compound]
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solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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